Higher H1 Receptor Binding Affinity of Chlorpheniramine Compared to Diphenhydramine and Loratadine
The active antihistamine in Allerest, chlorpheniramine (specifically the d-isomer), exhibits a higher affinity for the histamine H1 receptor than either diphenhydramine (another first-generation agent) or loratadine (a second-generation alternative). In competitive radioligand binding assays using human recombinant receptors, the dissociation constant (Ki) for d-chlorpheniramine is 1.1 ± 0.4 nM [1]. By comparison, diphenhydramine demonstrates a Ki of approximately 11.7 nM , and loratadine exhibits a Ki of 35 nM .
| Evidence Dimension | H1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | d-Chlorpheniramine: Ki = 1.1 ± 0.4 nM |
| Comparator Or Baseline | Diphenhydramine: Ki ≈ 11.7 nM; Loratadine: Ki = 35 nM |
| Quantified Difference | d-Chlorpheniramine exhibits approximately 10.6-fold higher affinity than diphenhydramine and 31.8-fold higher affinity than loratadine. |
| Conditions | Human recombinant histamine H1 receptor radioligand binding assays. |
Why This Matters
Higher receptor affinity translates to greater potency, allowing for effective symptom relief at lower molar doses and potentially reducing the required systemic exposure for a given therapeutic effect.
- [1] Ishikawa, M., Yamamoto, M., & Ozawa, H. (1986). Stereoselectivity of chlorpheniramine binding to histamine H1 receptor. Japanese Journal of Pharmacology, 41(1), 109–112. (Data also available via DOAJ abstract: Stereoisomers of chlorpheniramine inhibited [3H]mepyramine binding; d-chlorpheniramine Ki values being 1.1 ± 0.4 nM). View Source
